N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide
Description
N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2,3)21(10-13-6-8-24-12-13)17(22)15-11-23-16(20-15)14-5-4-7-19-9-14/h4-9,11-12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCMJWKUYAWUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CSC=C1)C(=O)C2=COC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine and thiophene groups: These groups are often introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the oxazole ring or the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the oxazole ring or carboxamide group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Other Compounds:
This compound vs. N-tert-butyl-2-pyridin-3-yl-N-(furan-3-ylmethyl)-1,3-oxazole-4-carboxamide: The thiophene ring in the former provides different electronic properties compared to the furan ring in the latter, potentially leading to variations in biological activity.
This compound vs. N-tert-butyl-2-pyridin-3-yl-N-(benzyl)-1,3-oxazole-4-carboxamide: The presence of a benzyl group instead of a thiophen-3-ylmethyl group can significantly alter the compound’s pharmacokinetic properties and target interactions.
Comparison with Similar Compounds
- N-tert-butyl-2-pyridin-3-yl-N-(furan-3-ylmethyl)-1,3-oxazole-4-carboxamide
- N-tert-butyl-2-pyridin-3-yl-N-(benzyl)-1,3-oxazole-4-carboxamide
- N-tert-butyl-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide
This detailed article provides a comprehensive overview of N-tert-butyl-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)-1,3-oxazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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